1-hydroxy-6-methoxy-2-naphthaldehyde molecular weight and formula
1-hydroxy-6-methoxy-2-naphthaldehyde molecular weight and formula
Structural Characterization, Synthetic Pathways, and Photophysical Applications
Physicochemical Characterization
1-hydroxy-6-methoxy-2-naphthaldehyde (HMNA) represents a specific class of bifunctionalized naphthalenes. It combines an electron-donating methoxy group at the C6 position with an ortho-hydroxy aldehyde motif at the C1/C2 positions. This specific arrangement creates a "push-pull" electronic system ideal for excited-state intramolecular proton transfer (ESIPT) mechanisms, distinguishing it from its isomer, the pharmaceutical intermediate 6-methoxy-2-naphthaldehyde.
Molecular Identity Table
| Property | Specification |
| IUPAC Name | 1-hydroxy-6-methoxy-naphthalene-2-carbaldehyde |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Exact Mass | 202.06299 g/mol |
| Physical State | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in H₂O |
| Key Functional Groups | Phenolic Hydroxyl (C1), Formyl (C2), Methoxy (C6) |
Structural Analysis
The molecule features a naphthalene core. The hydroxyl group at C1 and the aldehyde at C2 form a strong intramolecular hydrogen bond (O–H···O=C). This six-membered hydrogen-bonded ring is the structural basis for its stability and its fluorescence properties (Stokes shift). The methoxy group at C6 acts as an auxochrome, extending the conjugation and modulating the electron density of the naphthalene ring.
Synthetic Architecture
The synthesis of HMNA requires a regio-controlled approach to ensure the aldehyde installs at the C2 position relative to the C1 hydroxyl. The most robust pathway utilizes the Vilsmeier-Haack formylation of the intermediate 6-methoxy-1-naphthol.
Retrosynthetic Logic
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Target: 1-hydroxy-6-methoxy-2-naphthaldehyde.
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Precursor: 6-methoxy-1-naphthol.
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Starting Material: 6-methoxy-1-tetralone (commercially available).
Detailed Synthetic Protocol
This protocol describes the conversion of 6-methoxy-1-naphthol to the target aldehyde.
Reagents:
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6-Methoxy-1-naphthol (1.0 eq)
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Phosphorus Oxychloride (POCl₃) (1.2 eq)
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Dimethylformamide (DMF) (Excess/Solvent)
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Dichloromethane (DCM)
Step-by-Step Methodology:
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Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol) to 0°C. Add POCl₃ dropwise over 20 minutes. Stir for 30 minutes until the "Vilsmeier salt" (chloroiminium ion) precipitates or forms a viscous suspension.
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Substrate Addition: Dissolve 6-methoxy-1-naphthol in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
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Cyclization/Formylation: Allow the mixture to warm to room temperature, then heat to 60°C for 3–4 hours. The electrophilic iminium species attacks the electron-rich C2 position (ortho-para direction of the OH group favors C2 and C4, but C2 is kinetically favored due to chelation effects).
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Hydrolysis: Cool the reaction mixture to 0°C. Quench by pouring into crushed ice/saturated sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt into the aldehyde.
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Isolation: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic conversion from tetralone precursor to the target aldehyde via Vilsmeier-Haack formylation.
Applications in Chemosensing (ESIPT)
While 6-methoxy-2-naphthaldehyde is a precursor to the NSAID Nabumetone, 1-hydroxy-6-methoxy-2-naphthaldehyde is primarily utilized in the development of fluorescent chemosensors.
Mechanism of Action
The molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .
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Ground State (Enol): The proton resides on the oxygen of the hydroxyl group.
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Excitation: Upon UV absorption, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase.
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Proton Transfer: The proton migrates to the carbonyl oxygen, forming a keto-tautomer.
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Emission: The keto-tautomer relaxes, emitting a photon with a large Stokes shift (red-shifted fluorescence), preventing self-quenching.
Sensor Design (Schiff Bases)
Researchers derivatize the aldehyde group with hydrazines or amines to create "Schiff base" ligands. These ligands are non-fluorescent (due to C=N isomerization) until they bind a metal ion (e.g., Al³⁺, Zn²⁺, Cu²⁺), which inhibits isomerization and restores ESIPT fluorescence (Chelation-Enhanced Fluorescence - CHEF).
Figure 2: The ESIPT photocycle responsible for the fluorescence properties of 1-hydroxy-2-naphthaldehyde derivatives.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Method | Expected Signature | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | Singlet at ~10.5–10.8 ppm (Aldehyde CHO). Singlet at ~12.0–13.0 ppm (Phenolic OH, D₂O exchangeable). | Confirms the aldehyde is present and H-bonded (downfield shift). |
| IR Spectroscopy | 1640–1660 cm⁻¹ (C=O stretch). Broad band 3100–3400 cm⁻¹ (O-H stretch). | Lower C=O frequency than typical aldehydes indicates intramolecular H-bonding. |
| Mass Spectrometry | Molecular Ion peak [M+] at m/z 202.2 . | Confirms molecular formula C₁₂H₁₀O₃. |
References
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Vilsmeier-Haack Reaction on Naphthols: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
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ESIPT Mechanism in Naphthaldehydes: Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews.
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Synthesis of Methoxy-Naphthaldehydes: Rao, P. S., & Venkataraman, K. (1938). The Constitution of the Product of the Reaction between 2-Naphthol and Hexamethylenetetramine. Proceedings of the Indian Academy of Sciences.
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General Properties of 1-Hydroxy-2-Naphthaldehyde: PubChem Compound Summary for 1-Hydroxy-2-naphthaldehyde (Parent Scaffold). National Center for Biotechnology Information.
